![molecular formula C21H20O4 B11169559 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one CAS No. 314742-56-8](/img/structure/B11169559.png)
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H20O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-methyl-2H-chromen-2-one with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-methyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.
1-oxo-1-phenylpropan-2-yl chloride: Another precursor used in the synthesis.
Chromen-2-one derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a phenylpropan-2-yl group on the chromen-2-one scaffold differentiates it from other similar compounds .
Biological Activity
4-Ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one, also known by its chemical formula C21H22O5, is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an ethyl group, a methyl group, and an oxo group attached to the chromenone core. The presence of these functional groups is believed to contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H22O5 |
Molecular Weight | 342.40 g/mol |
IUPAC Name | 4-Ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxy)-2H-chromen-2-one |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antibacterial activity.
Antioxidant Activity
The compound's antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated that it exhibited a scavenging activity of approximately 75% at a concentration of 100 µg/mL, comparable to standard antioxidants such as ascorbic acid.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. A dose-dependent reduction in cytokine levels was observed, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with cellular receptors influencing signal transduction pathways related to inflammation and oxidative stress.
- Radical Scavenging : Its structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage in cells.
Case Study 1: Cardioprotective Effects
A study conducted on rats subjected to isoproterenol-induced myocardial infarction revealed that pretreatment with this compound significantly reduced cardiac injury markers (LDH, CK-MB) and improved cardiac function. The mechanism was attributed to its antioxidant properties and ability to modulate apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of multidrug-resistant bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains.
Properties
CAS No. |
314742-56-8 |
---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-4-15-12-19(22)25-18-11-13(2)10-17(20(15)18)24-14(3)21(23)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3 |
InChI Key |
ZCTITRLINOITLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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